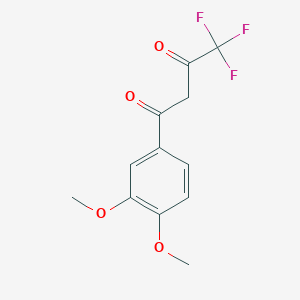

1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

描述

Chemical Identity and Basic Properties

This compound is characterized by a well-defined set of physical and chemical properties that distinguish it from other β-diketone derivatives. The compound possesses the molecular formula C₁₂H₁₁F₃O₄ and exhibits a molecular weight of 276.21 grams per mole, as confirmed by multiple independent sources. The Chemical Abstracts Service has assigned this compound the unique identifier 63458-98-0, which serves as the standard reference for this molecule in chemical databases and literature.

The structural identity of the compound is further confirmed through various spectroscopic identifiers. The Standard International Chemical Identifier key for this compound is QYQACDYPMNIAMN-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications. The Simplified Molecular Input Line Entry System representation reveals the complete connectivity pattern: COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC, which explicitly shows the arrangement of all atoms and bonds within the molecule.

Table 1: Fundamental Physical and Chemical Properties

The compound exists under several systematic and common names that reflect different aspects of its chemical structure. The most commonly used systematic name is this compound, though it is also known as 1-(3,4-dimethoxybenzoyl)-3,3,3-trifluoroacetone and 4,4,4-trifluoro-1-(3,4-dimethoxyphenyl)-1,3-butanedione. These various naming conventions highlight different structural features of the molecule, with some emphasizing the diketone functionality and others focusing on the trifluoromethyl substitution pattern.

The physical appearance of the compound has been described as a white powder, indicating its solid state under standard laboratory conditions. This physical characteristic is consistent with similar fluorinated β-diketone compounds and reflects the compound's molecular packing and intermolecular interactions. The solid-state properties of the compound are influenced by both hydrogen bonding interactions involving the diketone functionality and the steric effects of the trifluoromethyl group.

Historical Context and Development

The development of this compound emerged from the broader historical evolution of fluorinated organic chemistry and β-diketone research. The synthesis and characterization of this compound represents part of the systematic exploration of fluorinated dicarbonyl compounds that has been ongoing since the mid-20th century. The field of fluorinated β-diketones has continued to be actively developed, with researchers recognizing the unique properties imparted by fluorine substitution in these molecular frameworks.

The historical context of this compound is intimately connected to the development of pharmaceutical intermediates and the growing recognition of the importance of fluorinated organic molecules in drug discovery. Research has demonstrated that the incorporation of fluorine atoms into organic molecules can significantly enhance their biological properties, including improved metabolic stability and altered pharmacokinetic profiles. This understanding has driven the systematic synthesis and evaluation of fluorinated analogs of biologically active compounds, including β-diketones with pharmaceutical relevance.

The specific synthetic pathway for this compound has been documented in the chemical literature, with one notable synthesis involving its use as an intermediate in the preparation of more complex heterocyclic compounds. Research has shown that this compound can be synthesized with moderate yields through reactions involving 3-amino-5-bromopyrazole and appropriate diketone precursors under acidic conditions. The reaction proceeds through heating in acetic acid at 80 degrees Celsius for one hour, yielding the desired product with approximately 48 percent efficiency.

The development of efficient synthetic routes to this compound reflects the broader trends in fluorinated organic chemistry, where researchers have sought to develop practical methods for introducing trifluoromethyl groups into complex molecular structures. The synthesis of fluorinated β-diketones has benefited from advances in both direct fluorination techniques using gaseous fluorine or electrophilic fluorinating agents, as well as indirect methods involving the coupling of pre-fluorinated building blocks. These methodological developments have enabled the preparation of increasingly complex fluorinated β-diketone structures for various research applications.

Structural Classification as a Fluorinated β-Diketone

This compound belongs to the important structural class of fluorinated β-diketones, which represents a subset of the broader β-diketone family characterized by the presence of fluorine substituents. β-Diketones can be roughly divided into three different structural groups: linear β-diketones, cyclic β-diketones, and double-bond β-diketones, with this compound clearly falling into the linear β-diketone category. The linear β-diketone structure typically occurs as a mixture of enol and diketo forms, with the enol form generally dominating due to intramolecular hydrogen bonding stabilization.

The classification of this compound as a trifluoromethyl ketone further emphasizes its unique position within the broader landscape of fluorinated organic molecules. Trifluoromethyl ketones are characterized by their enhanced reactivity compared to their non-fluorinated analogs, with the electron-withdrawing nature of the trifluoromethyl group significantly affecting the electronic properties of adjacent functional groups. This electronic perturbation is particularly important in the context of β-diketone chemistry, where the tautomeric equilibrium between keto and enol forms can be influenced by substituent effects.

Table 2: Structural Classification and Tautomeric Properties

| Classification Category | Description | Relevance to Target Compound |

|---|---|---|

| Linear β-Diketone | Straight-chain diketone with β-relationship | Primary structural classification |

| Trifluoromethyl Ketone | Ketone bearing CF₃ substituent | Secondary functional classification |

| Aromatic β-Diketone | β-Diketone with aromatic substituent | Tertiary structural feature |

| Methoxy-Substituted Aromatic | Aromatic ring with methoxy groups | Quaternary structural element |

The tautomeric behavior of fluorinated β-diketones represents a critical aspect of their structural chemistry, with implications for both their chemical reactivity and biological activity. Research has shown that the equilibrium between diketo and enol forms is slow on the nuclear magnetic resonance timescale, allowing both forms to be observed spectroscopically. In the case of fluorinated β-diketones, the presence of electron-withdrawing fluorine substituents can shift this equilibrium by stabilizing one tautomeric form over another through electronic effects.

The specific structural features of this compound create a unique electronic environment that influences its tautomeric preferences. The electron-withdrawing trifluoromethyl group tends to stabilize the enol form through enhanced conjugation, while the electron-donating methoxy groups on the aromatic ring provide additional stabilization through resonance effects. This combination of electronic influences results in a molecule with distinctive chemical properties that reflect the interplay between these competing electronic effects.

The aromatic substitution pattern in this compound, specifically the 3,4-dimethoxy substitution, represents an important structural motif that appears in various biologically active molecules. The presence of two methoxy groups in adjacent positions on the benzene ring creates a specific electronic and steric environment that can influence both the molecule's reactivity and its potential biological interactions. This substitution pattern is commonly found in natural products and pharmaceutical compounds, suggesting potential biological relevance for molecules containing this structural feature.

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-18-9-4-3-7(5-10(9)19-2)8(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQACDYPMNIAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426037 | |

| Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63458-98-0 | |

| Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of Ethyl 4,4,4-trifluoro-3-oxo-butanoate Intermediate

- Reactants: Ethyl trifluoroacetate and ethyl acetate.

- Conditions: Base-catalyzed Claisen condensation.

- Procedure: Ethyl trifluoroacetate is reacted with ethyl acetate in the presence of a base (e.g., sodium ethoxide or sodium methoxide) at controlled temperature (20–30 °C) for 8–40 hours.

- Solvent Role: Ethyl acetate acts both as a reactant and solvent, simplifying the process and improving economy.

- Yield: High yields are reported when ethyl acetate is used in 5–10 times the weight of ethyl trifluoroacetate, preferably 7–8 times.

This step produces ethyl 4,4,4-trifluoro-3-oxo-butanoate, a key intermediate for further transformations.

Conversion to 4,4,4-Trifluoro-3-oxo Butanoic Acid

- Reactants: The ester intermediate from step 2.1 and a hydrogen donor.

- Conditions: Acid-catalyzed hydrolysis.

- Procedure: The ester is reacted with a hydrogen donor (e.g., water or alcohol) in the presence of an acid catalyst (e.g., HCl) to hydrolyze the ester to the corresponding acid.

- Temperature: Typically room temperature to mild heating.

- Workup: Acidification and extraction with organic solvents (ethyl acetate) followed by drying and concentration.

This step yields 4,4,4-trifluoro-3-oxo butanoic acid, which is then converted to the acid chloride for acylation.

Formation of Acid Chloride

- Reactants: 4,4,4-trifluoro-3-oxo butanoic acid and thionyl chloride (or equivalent chlorinating agent).

- Conditions: Reaction under reflux or mild heating.

- Procedure: The acid is treated with thionyl chloride to form the corresponding acid chloride, a more reactive electrophile for Friedel-Crafts acylation.

- Workup: Removal of excess thionyl chloride under reduced pressure.

This acid chloride intermediate is crucial for the next step of aromatic acylation.

Friedel-Crafts Acylation with 3,4-Dimethoxyphenyl Derivative

- Reactants: Acid chloride from step 2.3 and 3,4-dimethoxybenzene or 3,4-dimethoxyphenyl derivative.

- Catalyst: Aluminum chloride (AlCl3).

- Solvent: Non-polar aromatic solvent such as toluene.

- Conditions: Reaction under anhydrous conditions, typically at 0–30 °C initially, then warmed to 50–110 °C for 6–30 hours.

- Procedure: The acid chloride is added to a solution of the aromatic compound and AlCl3, allowing electrophilic aromatic substitution to occur, yielding the target 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione.

- Workup: Quenching with water or dilute acid, extraction, washing, drying, and purification by recrystallization or chromatography.

This step is adapted from similar syntheses of trifluoromethylated aryl diketones and is critical for introducing the aromatic moiety.

Alternative One-Pot and Modified Procedures

- Some literature reports one-pot syntheses where trifluoromethylated diketones are prepared by direct condensation of substituted acetophenones with ethyl trifluoroacetate under basic conditions, followed by acid workup and purification.

- Difluorination and other fluorination steps can be introduced post-synthesis for further functionalization, but these are beyond the scope of the initial preparation of the target compound.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions/Notes | Product/Outcome |

|---|---|---|---|

| 1 | Ethyl trifluoroacetate + Ethyl acetate + Base | 20–30 °C, 8–40 h, ethyl acetate as solvent | Ethyl 4,4,4-trifluoro-3-oxo-butanoate |

| 2 | Ester intermediate + Acid catalyst + H-donor | Room temp to mild heating | 4,4,4-Trifluoro-3-oxo butanoic acid |

| 3 | Acid + Thionyl chloride | Reflux or mild heating | Acid chloride intermediate |

| 4 | Acid chloride + 3,4-dimethoxybenzene + AlCl3 | 0–110 °C, 6–30 h, toluene solvent | This compound |

Research Findings and Notes

- The use of ethyl acetate as both reactant and solvent in step 1 improves reaction simplicity and cost-effectiveness.

- Reaction times and temperatures are critical for optimizing yield and purity; longer reaction times (up to 40 hours) and moderate temperatures (20–60 °C) favor higher yields in the condensation step.

- The Friedel-Crafts acylation step requires strict anhydrous conditions and careful temperature control to avoid side reactions and decomposition.

- Purification typically involves recrystallization from isopropanol or similar solvents to obtain high-purity crystalline products with melting points consistent with literature values (e.g., 50–52 °C for related compounds).

- The described methods are scalable and have been adapted for industrial synthesis of related trifluoromethylated diketones used as intermediates in pharmaceutical manufacturing.

化学反应分析

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

作用机制

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

相似化合物的比较

Comparison with Similar Compounds

The target compound belongs to a class of β-diketones with aryl and fluorinated substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physical Properties Comparison

Spectroscopic Data

- FTIR : The target compound’s carbonyl stretches (C=O) appear at ~1613 cm⁻¹, similar to other β-diketones. Methoxy C-O stretches are observed at ~1223 cm⁻¹ .

- LC-ESI-MS : A related carbazolyl derivative ([M+H]⁺ = 238.16) confirms the reliability of mass spectrometry for characterizing these compounds .

生物活性

1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS Number: 63458-98-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 276.21 g/mol. It features a trifluorobutane dione structure, which may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.21 g/mol |

| CAS Number | 63458-98-0 |

| Melting Point | 38-40 °C |

| Solubility | Soluble in ethanol |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study found that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: In vitro studies have shown that this compound can inhibit the growth of prostate cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been suggested that the trifluoromethyl group may enhance anti-inflammatory properties by modulating cytokine production.

Research Findings: A study highlighted that derivatives of trifluorobutane diones can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition: It may inhibit enzymes involved in cancer progression and inflammatory pathways.

- Reactive Oxygen Species (ROS) Modulation: The compound could influence ROS levels within cells, leading to oxidative stress that triggers apoptosis in cancer cells.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it can act as an irritant at higher concentrations . Further studies are needed to evaluate its long-term effects and safety profile in vivo.

常见问题

Q. Table 1: Comparative Spectroscopic Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| FTIR | 1613 cm⁻¹ (C=O), 1199 cm⁻¹ (CF₃) | |

| LC-ESI-MS | m/z 261.15 [M+H]⁺ | |

| ¹H NMR (CDCl₃) | δ 3.92 (s, 6H, OCH₃) |

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1̄ | |

| R Factor | 0.020 | |

| C–H···O Distance | 2.8–3.0 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。